molecular formula C5H3ClFNO B12361090 5-chloro-3-fluoro-3H-pyridin-2-one

5-chloro-3-fluoro-3H-pyridin-2-one

Cat. No.: B12361090
M. Wt: 147.53 g/mol
InChI Key: BXKKREQITGONIG-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-3H-pyridin-2-one is a heterocyclic compound with the molecular formula C5H3ClFNO It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by fluorine and chlorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-fluoro-3H-pyridin-2-one typically involves the halogenation of pyridin-2-one derivatives. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-3H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .

Scientific Research Applications

5-Chloro-3-fluoro-3H-pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-fluoro-3H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-fluoro-3H-pyridin-2-one is unique due to its specific halogenation pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H3ClFNO

Molecular Weight

147.53 g/mol

IUPAC Name

5-chloro-3-fluoro-3H-pyridin-2-one

InChI

InChI=1S/C5H3ClFNO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H

InChI Key

BXKKREQITGONIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)C1F)Cl

Origin of Product

United States

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